Bencenosulfinato de metilo

Descripción general

Descripción

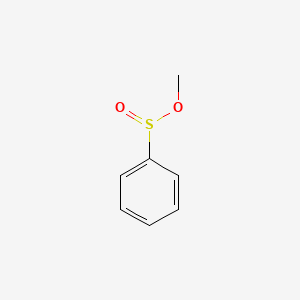

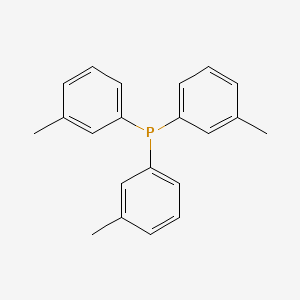

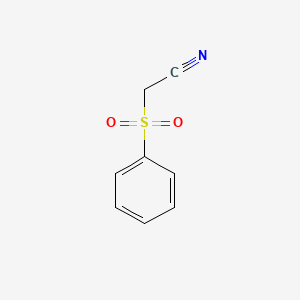

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It has a molecular weight of 156.20 .

Synthesis Analysis

Methyl benzenesulfinate can be synthesized from diphenyl disulfide, chloroform, and methanol . The reaction is carried out at the reflux temperature, and lead tetraacetate is added during the process . After the reaction, the mixture is cooled to room temperature, and water is added to decompose any excess lead tetraacetate . The yield of methyl benzenesulfinate is 62-68% .Molecular Structure Analysis

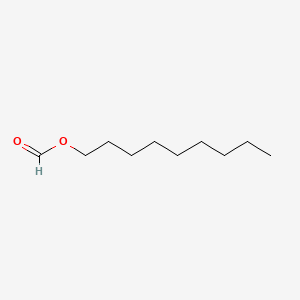

The molecular formula of Methyl benzenesulfinate is C7H8O2S . The SMILES string representation is COS(=O)c1ccccc1 .Chemical Reactions Analysis

Methyl benzenesulfinate reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .Physical And Chemical Properties Analysis

Methyl benzenesulfinate has a boiling point of 79-83 °C/0.3 mmHg (lit.) and a density of 1.194 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.546 (lit.) .Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del Bencenosulfinato de metilo, centrándose en seis campos únicos:

Síntesis orgánica

El this compound se utiliza ampliamente en la síntesis orgánica como reactivo. Reacciona con varios compuestos para formar cloruros de sulfinilo y clorometilsulfonatos . Estas reacciones son cruciales en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos.

Síntesis de disulfuros simétricos

Una de las aplicaciones notables del this compound es la síntesis de disulfuros simétricos . Los disulfuros son importantes en varios procesos químicos, incluida la estabilización de las estructuras proteicas y la formación de ciertos polímeros.

Catálisis

El this compound puede actuar como catalizador en ciertas reacciones químicas. Su capacidad para facilitar la formación de cloruros de sulfinilo lo hace valioso en procesos catalíticos donde se requieren estos intermediarios .

Investigación farmacéutica

En la investigación farmacéutica, el this compound se utiliza para sintetizar intermediarios para el desarrollo de fármacos. Su reactividad con el cloruro de tionilo para producir cloruros de sulfinilo es particularmente útil en la creación de compuestos con posibles aplicaciones terapéuticas .

Ciencia de materiales

El this compound se emplea en la ciencia de materiales para la modificación de superficies y la síntesis de nuevos materiales. Su capacidad para formar grupos sulfinilo estables lo hace útil en la creación de materiales con propiedades químicas específicas .

Química analítica

En química analítica, el this compound se utiliza como reactivo para la detección y cuantificación de ciertos compuestos. Su reactividad con varios productos químicos le permite utilizarse en ensayos y otras técnicas analíticas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It is known to react with thionyl chloride at room temperature . The primary targets of Methyl benzenesulfinate are therefore molecules that can undergo reactions with sulfinic acids, such as thionyl chloride .

Mode of Action

Methyl benzenesulfinate interacts with its targets through chemical reactions. For instance, it reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate . This reaction is a key part of the compound’s mode of action.

Biochemical Pathways

It is known that sulfinic acids play a role in various chemical reactions, including the sulfonation of benzene . In this reaction, sulfur trioxide and fuming sulfuric acid are added to benzene to produce benzenesulfonic acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl benzenesulfinate is currently limited. It is known that the compound has a high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The result of Methyl benzenesulfinate’s action depends on the specific reactions it undergoes. For example, when it reacts with thionyl chloride, the products are sulfinyl chloride and methyl chlorosulfonate . These products can then participate in further reactions, leading to various molecular and cellular effects.

Action Environment

The action of Methyl benzenesulfinate can be influenced by various environmental factors. For instance, the reaction with thionyl chloride occurs smoothly at room temperature , suggesting that temperature is a key factor in this reaction. Other factors, such as the presence of other chemicals and the pH of the environment, may also influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Methyl benzenesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of symmetrical disulfides. It interacts with enzymes such as thionyl chloride, leading to the formation of sulfinyl chloride and methyl chlorosulfonate . These interactions are crucial for various biochemical processes, including the modification of proteins and other biomolecules.

Cellular Effects

Methyl benzenesulfinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins. For instance, its interaction with thionyl chloride can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of methyl benzenesulfinate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate through its reaction with thionyl chloride is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl benzenesulfinate can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that methyl benzenesulfinate is stable under certain conditions but can degrade over time, leading to long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of methyl benzenesulfinate vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Methyl benzenesulfinate is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, playing a role in the synthesis and degradation of biomolecules. The compound’s interaction with thionyl chloride and the formation of sulfinyl chloride are key aspects of its involvement in metabolic pathways .

Transport and Distribution

Within cells and tissues, methyl benzenesulfinate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate is crucial for its transport and distribution .

Subcellular Localization

Methyl benzenesulfinate’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. The formation of sulfinyl chloride and methyl chlorosulfonate plays a role in its subcellular localization and overall biochemical activity .

Propiedades

IUPAC Name |

methyl benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNSVDSRLUYDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985823 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670-98-4 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL BENZENESULFINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)